molecular formula C24H32N6O3 B2553659 9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848748-91-4

9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2553659
CAS RN: 848748-91-4
M. Wt: 452.559
InChI Key: XRDHGYUTNOVNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a piperidinyl group, and a tetrahydropyrimidopurinedione group. The methoxyphenyl group is a common motif in organic chemistry and is known to contribute to the antioxidant potential of compounds . The piperidinyl group is a type of cyclic amine that is often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, the methoxyphenyl group, and the tetrahydropyrimidopurinedione group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperidine ring might be involved in nucleophilic reactions, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar methoxyphenyl group and the cyclic piperidine ring could affect the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Structural Studies

Compounds with structural similarities to the specified chemical are often synthesized to explore their potential as bioactive molecules. For example, the synthesis of novel heterocyclic compounds derived from natural products such as visnaginone and khellinone has been reported. These compounds have shown anti-inflammatory and analgesic activities due to their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) (Abu‐Hashem et al., 2020). Another study focused on the crystal structure of a compound with a slightly distorted central pyridine ring, demonstrating the importance of structural analysis in understanding molecular interactions (Wang et al., 2011).

Pharmacological Applications

Related compounds have been evaluated for their pharmacological effects, particularly as anti-inflammatory and analgesic agents. The design and synthesis of compounds with potential activity against specific biological targets, such as adenosine receptors, highlight the ongoing interest in developing novel therapeutic agents. For instance, derivatives have been identified as potent A1 adenosine receptor antagonists, suggesting their utility in exploring receptor functions and as potential leads for drug development (Szymańska et al., 2016).

Chemical Reactions and Modifications

Research on the reactivity of purine derivatives with nucleophiles has contributed to the understanding of chemical transformations relevant to the synthesis of bioactive molecules. Such studies are foundational for the development of new synthetic methodologies that can be applied to the creation of compounds with enhanced biological activities (Tanji et al., 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Compounds containing a piperidine ring are often found in pharmaceuticals and can exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the presence of the piperidine ring and the methoxyphenyl group, it’s possible that this compound could have pharmaceutical applications .

properties

IUPAC Name

9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-17-15-29(18-7-9-19(33-3)10-8-18)23-25-21-20(30(23)16-17)22(31)28(24(32)26(21)2)14-13-27-11-5-4-6-12-27/h7-10,17H,4-6,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDHGYUTNOVNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.